molecular formula C16H17NO3 B13451328 Methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate

Methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate

Cat. No.: B13451328
M. Wt: 271.31 g/mol
InChI Key: IFZLRWILMORZCV-OAHLLOKOSA-N
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Description

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a phenoxy group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-phenoxybenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate.

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amino derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenoxy group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-phenoxyphenyl)propanoate
  • Ethyl 3-amino-3-(3-phenoxyphenyl)propanoate

Uniqueness

Methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate is unique due to its specific stereochemistry and the presence of both amino and phenoxy groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-phenoxyphenyl)propanoate

InChI

InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1

InChI Key

IFZLRWILMORZCV-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N

Origin of Product

United States

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